
N,N'-Dimethylthiourea
Overview
Description
N,N'-Dimethylthiourea (DMTU), with the chemical formula C₃H₈N₂S and molecular weight 104.17 g/mol, is a sulfur-containing organic compound. It is widely recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) . DMTU has been extensively studied in plant and animal systems for its role in modulating oxidative stress. For example, in maize seeds, DMTU inhibits germination and radicle elongation by reducing H₂O₂ accumulation and downregulating antioxidant enzymes (e.g., catalase, superoxide dismutase) and associated genes (e.g., ZmAPX2, ZmCAT2) . In animal models, it protects against gastric mucosal damage by neutralizing ROS and suppressing inflammation .
DMTU’s stability and specificity in reacting with H₂O₂ to form a single stable product, DMTU dioxide, make it a valuable tool for quantifying H₂O₂ in biological systems . Its physicochemical properties, such as a melting point of 195°C and density of 1.034 g/cm³, further enhance its utility in diverse experimental setups .
Preparation Methods
Synthesis Methods of N,N'-Dimethylthiourea
Solid-Gas Phase Reaction
A high-yield method involves the reaction of methylamine with thiophosgene under controlled pressure and temperature. This approach achieves 100% yield under the following conditions :
Conditions | Details |
---|---|
Temperature | 0°C |
Pressure | 375.03 Torr |
Reaction Type | Solid-gas phase |
Key Advantage | Exceptional purity and minimal byproducts |
The reaction proceeds via nucleophilic substitution, where methylamine reacts with thiophosgene () to form DMTU and hydrogen chloride. The low temperature minimizes side reactions, while reduced pressure facilitates the removal of gaseous byproducts .
Solvent-Mediated Synthesis in Acetonitrile
DMTU can be synthesized in acetonitrile at ambient temperature, yielding 96% after 4 hours . This method employs methyl isothiocyanate and dimethylamine as precursors:
3\text{NCS} + (\text{CH}3)2\text{NH} \rightarrow \text{DMTU} + \text{NH}3
The polar aprotic nature of acetonitrile stabilizes the transition state, accelerating the reaction. However, post-synthesis purification is required to remove residual dimethylamine, which can form ammonium salts .
Thermal Condensation in 1,4-Dioxane
Heating equimolar amounts of methylamine and thiourea in 1,4-dioxane at reflux temperatures produces DMTU with 92% yield . The reaction mechanism involves the elimination of ammonia and subsequent methylation:
2\text{CSNH}2 + 2\text{CH}3\text{NH}2 \rightarrow \text{DMTU} + 2\text{NH}_3
This method is advantageous for its simplicity but requires careful control of stoichiometry to prevent over-methylation .
Acid-Catalyzed Methanol-Water System
A hybrid solvent system of methanol and water, catalyzed by acetic acid at 37°C, achieves 80% yield in 2.8 hours . The acidic environment protonates the thiourea intermediate, enhancing electrophilicity for methyl group transfer. Kinetic studies indicate a first-order dependence on thiourea concentration, with an activation enthalpy () of 58 kJ/mol .
Green Synthesis Using Mesoporous Silica
Recent advances utilize MCM-41 mesoporous silica as a heterogeneous catalyst in ethanol-water mixtures at 80–90°C, yielding 68% DMTU . The silica framework provides high surface area for reactant adsorption, reducing reaction time to 14 hours. This method aligns with green chemistry principles by avoiding toxic solvents and enabling catalyst reuse .
Mechanistic Insights and Kinetic Analysis
Thermal decomposition studies of aromatic thioureas provide foundational insights into DMTU’s stability during synthesis. The decomposition follows first-order kinetics, involving intramolecular hydrogen transfer and C–N bond cleavage . For DMTU, the rate-limiting step is the formation of a six-membered transition state, with activation parameters sensitive to solvent polarity .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or acetone. Analytical characterization employs:
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylurea.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Dimethylurea.
Reduction: Dimethylamine and hydrogen sulfide.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- DMTU is widely used as a reagent in organic chemistry for synthesizing various compounds. It serves as a stabilizer in polymer chemistry and is involved in the formation of thiourea derivatives.
Antioxidant Properties
- DMTU acts as a scavenger of reactive oxygen species (ROS), such as hydroxyl radicals () and hydrogen peroxide (). It mitigates oxidative stress by neutralizing these harmful radicals, thus protecting biological systems from oxidative damage .
Biological Applications
Cellular Protection
- Research has demonstrated that DMTU protects cells from oxidative damage by regulating ROS levels. For instance, it has been shown to influence seed germination and radicle elongation in maize by modulating endogenous levels. A study indicated that DMTU inhibited accumulation, leading to reduced activity of antioxidant enzymes and altered gene expression related to oxidative stress response .
Antibacterial Activity
- DMTU exhibits antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. A study evaluated the minimum inhibitory concentration (MIC) of DMTU and found it to be effective in inhibiting bacterial growth, with its activity being enhanced by increasing the number of N-alkyl substituents on the thiourea structure .
Medical Applications
Therapeutic Potential
- DMTU has been investigated for its potential therapeutic applications in treating conditions associated with oxidative stress. It has shown promise in protecting pancreatic islets from cytokine-induced damage and preventing myocardial and pulmonary reperfusion injury .
Oxidative Stress Measurement
- A novel method utilizing DMTU has been developed for real-time quantification of oxidative stress in biological samples. This method measures the formation of DMTU dioxide as a specific product resulting from the reaction between DMTU and , providing insights into oxidative stress levels .
Industrial Applications
Corrosion Inhibition
- In the industrial sector, DMTU is employed as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that it effectively reduces corrosion rates by forming protective films on metal surfaces .
Agricultural Research
- DMTU's role as an ROS scavenger has been explored in agricultural research, particularly its effects on seed germination under stress conditions. By regulating levels, it can enhance plant growth and resilience .
Table 1: Antibacterial Activity of this compound
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 50 | Moderate |
Tetramethylthiourea | 25 | High |
N,N'-Diethylthiourea | 75 | Moderate |
Table 2: Effects of DMTU on Maize Seed Germination
DMTU Concentration (mmol/dm³) | Germination Rate (%) | Radicle Length (cm) |
---|---|---|
0 | 90 | 5 |
100 | 70 | 3 |
200 | 50 | 1 |
Mechanism of Action
N,N’-Dimethylthiourea exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species such as hydroxyl radicals and hydrogen peroxide, thereby reducing oxidative stress in cells. This action involves the neutralization of reactive oxygen species, preventing cellular damage and inflammation . The compound’s molecular targets include enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives share a common functional group (R₁R₂N–CS–NR₃R₄) but differ in substituents, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison of DMTU with key analogs:
Thiourea (TU)
- Structure : NH₂–CS–NH₂.
- Applications : Acts as a catalyst in electroreduction reactions and a ROS scavenger.
- Comparison :
- Catalytic Activity : In chlorate(VII) solutions, TU accelerates In(III) ion electroreduction but is less effective than DMTU due to weaker adsorption on mercury electrodes .
- ROS Scavenging : TU lacks the methyl groups of DMTU, making it less lipophilic and less effective in penetrating cellular membranes .
N-Methylthiourea (NMTU)
- Structure : CH₃NH–CS–NH₂.
- Applications : Used in electrochemical studies and antioxidant research.
- Comparison: Electrochemical Performance: NMTU shows intermediate catalytic activity between TU and DMTU in In(III) electroreduction, attributed to partial hydrophobic interactions with electrodes .
N,N'-Diethylthiourea (DETU)
- Structure : (C₂H₅)₂N–CS–N(C₂H₅)₂.
- Applications : Industrial antioxidant and corrosion inhibitor.
- Comparison :
N-Allylthiourea (ATU)
- Structure : CH₂=CHCH₂NH–CS–NH₂.
- Applications : Inhibits copper-containing enzymes (e.g., tyrosinase).
- Comparison :
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Thiourea Derivatives
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
---|---|---|---|---|
Thiourea (TU) | 76.12 | 176–178 | High | −0.53 |
N-Methylthiourea | 90.14 | 144–146 | Moderate | 0.12 |
DMTU | 104.17 | 195 | Low | 0.87 |
N,N'-Diethylthiourea | 132.22 | 72–74 | Insoluble | 1.92 |
Mechanistic Insights
- Electrochemical Catalysis : DMTU’s methyl groups enhance adsorption on mercury electrodes, facilitating In(III) ion reduction via surface complexation (In–DMTU intermediates) .
- ROS Scavenging : DMTU reacts stoichiometrically with H₂O₂ (1:1 molar ratio) to form DMTU dioxide, a reaction absent in •OH or hypochlorous acid-dominated systems .
- Gene Regulation : In maize, DMTU suppresses ZmCAT2 (catalase) and ZmAPX2 (ascorbate peroxidase) by 3–27-fold, disrupting redox signaling critical for germination .
Biological Activity
N,N'-Dimethylthiourea (DMTU) is a compound of significant interest in biological and pharmacological research due to its reactive oxygen species (ROS) scavenging properties and potential therapeutic applications. This article explores the biological activity of DMTU, focusing on its antioxidant effects, impact on seed germination, antibacterial properties, and potential therapeutic roles.
Overview of this compound
- Chemical Structure : DMTU is an organic compound with the formula .
- CAS Number : 534-13-4.
- Source : It can be isolated from various natural sources, including Allii Sativi Bulbus.
Antioxidant Activity
DMTU is known for its ability to scavenge hydroxyl radicals (), which are highly reactive species that can cause cellular damage. Research has demonstrated that DMTU effectively protects against oxidative stress in various models.
Case Study: Gastric Mucosal Lesions
A study investigated the protective effects of DMTU against water-immersion restraint stress (WIRS)-induced gastric mucosal lesions in rats. The findings indicated that DMTU exerted its protective action through:
- Hydroxyl Radical Scavenging : DMTU significantly reduced the production of by activated neutrophils in vitro.
- Anti-inflammatory Effects : It mitigated inflammation associated with gastric lesions, suggesting a dual mechanism of action involving both antioxidant and anti-inflammatory pathways .
Effects on Seed Germination
DMTU's role as a ROS scavenger has been studied in agricultural contexts, particularly its effects on seed germination and growth.
Research Findings
A recent study evaluated the impact of DMTU on maize seed germination and radicle elongation. Key findings include:
- Dose-Dependent Effects : Higher concentrations of DMTU inhibited germination rates and radicle growth. The inhibitory effect was reversible upon transferring seeds to water, indicating a temporary impact.
- Antioxidant Enzyme Activity : DMTU reduced the activity of antioxidant enzymes such as ascorbate peroxidase (APX) and catalase (CAT), suggesting that while it scavenges ROS, it may also affect the plant's intrinsic antioxidant defenses .
Antibacterial Activity
DMTU has been evaluated for its antibacterial properties against various pathogens. Comparative studies have shown that it exhibits moderate antibacterial activity.
Antibacterial Efficacy
In a study comparing different thiourea derivatives, DMTU demonstrated significant antibacterial activity against common bacteria such as E. coli and Pseudomonas aeruginosa. The order of effectiveness was found to be:
- Tetramethylthiourea
- This compound
- N-Methylthiourea
This ranking highlights DMTU's potential as a lead compound for developing antibacterial agents .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Q & A
Basic Questions
Q. What are the standard methods for synthesizing and characterizing N,N'-Dimethylthiourea (DMTU)?
DMTU is synthesized via alkylation of thiourea with methylating agents. Characterization typically involves nuclear magnetic resonance (¹H and ¹³C NMR) to confirm substitution patterns, Fourier-transform infrared spectroscopy (FT-IR) to identify thiourea-related vibrations (C=S stretch at ~750 cm⁻¹), and elemental analysis to verify purity. Single-crystal X-ray diffraction has been used for structural elucidation in analogous thiourea complexes, providing bond-length data critical for understanding coordination chemistry .
Q. What physicochemical properties of DMTU are relevant to experimental design?
Key properties include:
- Solubility : Slightly soluble in water (0.1–1 g/100 mL) but highly soluble in polar organic solvents like methanol and ethanol .
- Thermal stability : Melting point 61–63°C; decomposes above 155°C .
- Density and molecular weight : 1.0 g/cm³ and 104.17 g/mol, respectively . These properties inform solvent selection for in vitro studies and storage conditions (e.g., desiccation at –20°C for long-term stability) .
Q. How is DMTU utilized as an antioxidant in cellular models?
DMTU acts as a hydroxyl radical (•OH) scavenger with an IC₅₀ of ~1 mM in vitro. It reduces oxidative stress by directly quenching reactive oxygen species (ROS) like H₂O₂ and HOCl. In HeLa Kyoto cells, DMTU (10–20 mM) pre-treatment attenuated cisplatin-induced H₂O₂ accumulation by 50–70%, measured via HyPer2 fluorescence sensors. Viability assays (trypan blue, Annexin V/propidium iodide) confirmed its cytoprotective role .
Advanced Research Questions
Q. How can DMTU’s ligand substitution kinetics be studied in palladium(II) complexes?
DMTU replaces labile chloride ligands in Pd(II) complexes (e.g., [PdCl₂(L)] where L = pyridyl ligands). Kinetic studies under pseudo-first-order conditions use UV-Vis spectrophotometry (λ = 300–400 nm) and stopped-flow techniques. Rate constants (k₁) for DMTU substitution range from 0.5–2.5 × 10⁻³ s⁻¹ at 25°C, with activation parameters (ΔH‡, ΔS‡) calculated via Eyring plots. Density functional theory (DFT) models correlate experimental rates with ligand electronic effects .
Q. What experimental contradictions exist regarding DMTU’s solubility and bioactivity?
Discrepancies arise in:
- Solubility : While DMTU is reported as "slightly water-soluble" in some studies (0.5–1 mM working concentrations) , others note precipitation in aqueous buffers at >5 mM, necessitating organic solvents for stock solutions .
- ROS scavenging efficiency : In rat gastric mucosa, DMTU (1–5 mmol/kg) reduced lipid peroxidation by 40–60%, but in cell-free systems, its •OH scavenging efficacy is lower (~30%) compared to TEMPOL. This suggests tissue-specific bioavailability or synergism with endogenous antioxidants .
Q. How does DMTU modulate cisplatin-induced apoptosis in cancer cells?
In HeLa Kyoto cells, cisplatin (50 μM) elevates mitochondrial ROS, activating Bax translocation and caspase-3 cleavage. DMTU (10 mM) co-treatment reduces ROS by 60%, delaying apoptosis (Annexin V+ cells decrease from 45% to 25%). However, it does not reverse cisplatin’s inhibition of Bcl-2 or autophagy, indicating ROS-independent pathways dominate late apoptosis .
Q. What computational approaches validate DMTU’s interactions in coordination chemistry?
DFT calculations on [Fe(DMTU)₆]²⁺ models predict Mössbauer parameters (isomer shift δ = 0.35 mm/s, quadrupole splitting ΔE_Q = 1.8 mm/s) that align with experimental data for analogous thiourea complexes. Electron density maps reveal strong σ-donation from DMTU’s sulfur, stabilizing low-spin Fe(II) configurations .
Q. Methodological Considerations
Q. How should DMTU be dosed in in vivo studies to balance efficacy and toxicity?
In Wistar rats, oral DMTU (1–5 mmol/kg) attenuated gastric mucosal injury induced by water-immersion stress. Optimal dosing (2.5 mmol/kg) reduced myeloperoxidase (MPO) activity by 50% without hepatotoxicity (ALT/AST levels unchanged). Higher doses (5 mmol/kg) caused mild diarrhea, likely due to osmotic effects .
Q. What controls are essential when using DMTU in ROS-scavenging experiments?
- Positive controls : Include catalase (for H₂O₂) and mannitol (for •OH).
- Sensor validation : Use pH-insensitive ROS probes (e.g., SypHer2 in parallel with HyPer2) to distinguish H₂O₂ from pH artifacts .
- Solvent controls : DMSO (used for DMTU solubilization) should be ≤0.1% to avoid confounding antioxidant effects .
Properties
IUPAC Name |
1,3-dimethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDUOXHFNUCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042191 | |
Record name | N,N'-Dimethylthiourea | |
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Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-13-4 | |
Record name | N,N′-Dimethylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Dimethylthiourea | |
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Record name | N,N'-DIMETHYLTHIOUREA | |
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Record name | Thiourea, N,N'-dimethyl- | |
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Record name | N,N'-Dimethylthiourea | |
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Record name | 1,3-dimethyl-2-thiourea | |
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Record name | N,N'-DIMETHYLTHIOUREA | |
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